molecular formula C22H22O4 B12561771 Butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester CAS No. 148991-68-8

Butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester

Cat. No.: B12561771
CAS No.: 148991-68-8
M. Wt: 350.4 g/mol
InChI Key: DQMUAGWPKAYSTK-UHFFFAOYSA-N
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Description

Nomenclature and IUPAC Classification

Butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is butanedioic acid (succinic acid), with phenyl groups at the 2- and 3-positions of the four-carbon chain. Both carboxylic acid groups are esterified with 2-propenyl (allyl) groups, resulting in the full name di-2-propenyl 2,3-diphenylbutanedioate. The molecular formula is C22H22O4 , with a molecular weight of 350.408 g/mol .

Property Value
CAS Registry Number 148991-68-8
IUPAC Name Di-2-propenyl 2,3-diphenylbutanedioate
Molecular Formula C22H22O4
Synonyms 2,3-Diphenylsuccinic acid diallyl ester; Diallyl 2,3-diphenylsuccinate

The compound’s structure integrates aromatic and unsaturated moieties: the phenyl groups enhance steric hindrance and electronic effects, while the allyl esters provide sites for radical-mediated crosslinking. Its stereochemistry, though not explicitly detailed in available literature, likely influences reactivity in polymerization systems.

Historical Context and Discovery

The development of this compound aligns with mid-20th-century advancements in polymer chemistry, particularly the exploration of allyl esters as crosslinking agents. Allyl esters gained prominence due to their ability to form thermally stable networks through free-radical polymerization. Early patents, such as US4683248A, highlighted the utility of diallyl maleate and related esters in enhancing the mechanical properties of styrene polymers.

While the exact synthesis date of this compound remains undocumented, its structural analogs—such as diphenyl succinate (CAS 621-14-7)—were studied extensively in the 1960s for their role in polyester synthesis. The introduction of allyl groups into such systems likely emerged from efforts to balance reactivity and stability in high-performance polymers. For instance, allyl esters’ dual functionality (ester and alkene groups) allows simultaneous participation in condensation and addition reactions, a feature critical for creating crosslinked architectures.

Significance in Organic and Polymer Chemistry

This compound occupies a niche in polymer science due to its multifunctional design. The phenyl groups contribute to rigidity and thermal resistance, while the allyl esters enable covalent crosslinking via radical mechanisms. This combination is particularly valuable in styrene-based polymers, where controlled crosslinking improves dimensional stability and resistance to environmental stress.

In free-radical polymerization systems, the compound acts as a crosslinker by participating in chain-transfer reactions. The allyl groups undergo homolytic cleavage under initiators like peroxides, generating radicals that propagate through the polymer matrix. For example, in styrene-divinylbenzene copolymers, the addition of allyl esters reduces gelation time and enhances network homogeneity. Comparative studies with other crosslinkers, such as trimethallyl cyanurate, suggest that the phenyl substituents in this compound retard premature termination, thereby optimizing curing kinetics.

Furthermore, the compound’s electronic profile—modulated by the electron-withdrawing ester groups and electron-donating phenyl rings—affects its interaction with inhibitors and stabilizers. Research on phenolic inhibitors, such as 2,5-di-tert-butylhydroquinone (DTBHQ), demonstrates that steric hindrance from aromatic substituents can mitigate undesired side reactions during polymerization. This synergy between structure and function underscores the compound’s utility in tailoring polymer properties for industrial applications.

Properties

CAS No.

148991-68-8

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

bis(prop-2-enyl) 2,3-diphenylbutanedioate

InChI

InChI=1S/C22H22O4/c1-3-15-25-21(23)19(17-11-7-5-8-12-17)20(22(24)26-16-4-2)18-13-9-6-10-14-18/h3-14,19-20H,1-2,15-16H2

InChI Key

DQMUAGWPKAYSTK-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester typically involves the esterification of 2,3-diphenylsuccinic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester can undergo various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form corresponding epoxides or diols.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the phenyl groups.

Scientific Research Applications

Butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals, including plasticizers and resins.

Mechanism of Action

The mechanism of action of butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs include esters of butanedioic acid with varying substituents and ester groups. Below is a comparative analysis:

Compound Molecular Formula Substituents Key Properties Applications
Target Compound C₂₀H₁₈O₄ 2,3-diphenyl; di-2-propenyl esters High thermal stability, low water solubility (inferred), allyl crosslinking potential Polymers, specialty chemicals, potential UV stabilizers
Diethyl 2,3-diisopropylsuccinate C₁₄H₂₆O₄ 2,3-diisopropyl; diethyl esters Molecular weight: 258.36 g/mol; branched aliphatic substituents enhance lipophilicity Plasticizers, lubricant additives
Diallyl succinate (Di-2-propenyl butanedioate) C₁₀H₁₄O₄ No substituents; di-2-propenyl esters Reactive allyl groups enable polymerization; lower thermal stability vs. aromatic analogs Polymer crosslinking agents, bio-oil esterification catalysts
Diethyl 2,3-diacetylsuccinate C₁₂H₁₈O₆ 2,3-diacetyl; diethyl esters Electron-withdrawing acetyl groups; molecular weight: 258.27 g/mol Flavor/fragrance intermediates, organic synthesis
Butanedioic acid, dimethyl ester C₆H₁₀O₄ No substituents; dimethyl esters Low molecular weight (146.14 g/mol); high volatility Bio-oil upgrading, lignin conversion

Key Differences in Properties

Solubility: The target compound’s phenyl groups reduce polarity, likely rendering it insoluble in water but soluble in non-polar solvents. By contrast, dimethyl and diethyl succinates exhibit moderate aqueous solubility (e.g., diethyl succinate: ~0.5 g/L at 25°C) . Branched esters (e.g., diisopropylsuccinate) show increased lipophilicity compared to linear aliphatic esters .

Thermal Stability :

  • Aromatic substituents (phenyl groups) enhance thermal stability compared to aliphatic analogs. For instance, diallyl succinate degrades at lower temperatures (~200°C), while the diphenyl derivative likely withstands higher temperatures .

Reactivity :

  • Allyl esters (e.g., diallyl succinate) undergo radical-initiated polymerization, forming crosslinked networks. The target compound may exhibit similar reactivity but with slower kinetics due to steric hindrance from phenyl groups .
  • Acetylated derivatives (e.g., diethyl 2,3-diacetylsuccinate) are more reactive toward nucleophiles due to electron-withdrawing effects .

Biological Activity :

  • Simple esters like dimethyl succinate are found in herbal toothpaste for antimicrobial properties . The diphenyl variant’s bioactivity remains unstudied but may differ due to reduced solubility and aromatic interactions.

Biological Activity

Butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester, also known as di-2-propenyl fumarate, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C22H22O4
  • Molecular Weight : 350.414 g/mol
  • CAS Number : 2807-54-7

The structure of this compound features two phenyl groups and two propenyl groups attached to a butanedioic acid backbone, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of butanedioic acid exhibit antimicrobial activities. For instance, studies have demonstrated that related compounds can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.25 to 1 mg/mL, showcasing their potential as antimicrobial agents .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress in biological systems. Compounds similar to butanedioic acid have shown significant antioxidant activity through various assays, including DPPH radical scavenging tests. For example, some derivatives have recorded inhibition percentages exceeding 80% at specific concentrations .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Some studies suggest that butanedioic acid derivatives can modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines or enhance the expression of anti-inflammatory mediators .

Study on Antimicrobial Activity

A study conducted on Piper longum extracts revealed that certain butanedioic acid derivatives displayed potent antibacterial properties against resistant bacterial strains. The extract's MIC was determined using the agar well diffusion method, revealing effective concentrations that could be further explored for pharmaceutical applications .

Study on Antioxidant Potential

In another investigation focusing on the antioxidant capacity of various plant extracts containing butanedioic acid derivatives, results indicated a strong correlation between concentration and antioxidant activity. The IC50 values were calculated to assess the effectiveness of these compounds in neutralizing free radicals .

Table 1: Biological Activities of Butanedioic Acid Derivatives

Activity TypeAssay MethodConcentration RangeObserved Effect
AntimicrobialAgar Well Diffusion0.25 - 1 mg/mLInhibition of bacterial growth
AntioxidantDPPH ScavengingVaries>80% inhibition at optimal concentrations
Anti-inflammatoryCytokine Production AssayVariesModulation of cytokine levels

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